molecular formula C6H5Cl2NO2S B1358209 6-Chloro-4-methylpyridine-3-sulfonyl chloride CAS No. 889944-76-7

6-Chloro-4-methylpyridine-3-sulfonyl chloride

Cat. No. B1358209
M. Wt: 226.08 g/mol
InChI Key: BYILBFFYTJJANW-UHFFFAOYSA-N
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Description

6-Chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer, under -20°C .


Synthesis Analysis

The synthesis of 6-Chloro-4-methylpyridine-3-sulfonyl chloride involves the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis have been optimized .


Molecular Structure Analysis

The InChI code for 6-Chloro-4-methylpyridine-3-sulfonyl chloride is 1S/C6H5Cl2NO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3 . The molecular ions of these compounds were characterized by high stability, as the relative intensity of their mass spectral peaks was 77-100% .


Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-4-methylpyridine-3-sulfonyl chloride are generally synthesized by two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with the sulfonyl group . In this case, intermediate pyridine-3-sulfonyl chlorides are formed, which are hydrolyzed to sulfonic acids .


Physical And Chemical Properties Analysis

6-Chloro-4-methylpyridine-3-sulfonyl chloride is a solid substance that is stored in an inert atmosphere, preferably in a freezer, under -20°C . It has a molecular weight of 226.08 .

Scientific Research Applications

  • Chemistry of Heterocyclic Compounds

    • Application : The synthesis of several substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
    • Method : The synthesis involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .
    • Results : The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . The molecular ions of these compounds were characterized by high stability, as the relative intensity of their mass spectral peaks was 77-100% .
  • Agrochemical and Pharmaceutical Industries

    • Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Method : The synthesis involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, which can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
    • Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Vinylsulfonamides

    • Application : The synthesis of vinylsulfonamides with a furan, carbocyclic, semicyclic or acyclic 1,3-diene moiety . Vinylsulfonamides are used in the synthesis of various organic compounds and have potential applications in the pharmaceutical industry .
    • Method : The synthesis involves the use of 2-Chloroethanesulfonyl chloride . The specific reaction conditions and procedures might be found in the original research papers .
    • Results : The synthesized vinylsulfonamides can be used as intermediates in the synthesis of various organic compounds .
  • Synthesis of N-Substituted Sulfonic Acids and Sulfonyl Amides

    • Application : The synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides . These compounds find use as pharmaceuticals, plant growth regulators, herbicides, etc .
    • Method : The synthesis involves the conversion of substituted nicotinamides into 3-aminopyridines by the action of sodium hypobromite under the conditions of Hofmann amide degradation . The 3-aminopyridines are then converted into the corresponding pyridine-3-sulfonyl chlorides .
    • Results : The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . The molecular ions of these compounds were characterized by high stability .
  • Industrial Processes

    • Application : The production of pyridine-3-sulfonyl chloride, which can be readily applied to industrial processes . This method reduces the production of byproducts, making it more efficient .
    • Method : The specific method for this application is not detailed in the source . For more detailed information, I recommend referring to the original patent .
    • Results : The result is an efficient production method for pyridine-3-sulfonyl chloride that can be readily applied to industrial processes and reduces the production of byproducts .
  • Synthesis of Fluorinated Organic Chemicals

    • Application : The synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . These compounds have unique physicochemical properties due to the combination of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Method : The specific method for this application is not detailed in the source . For more detailed information, I recommend referring to the original research paper .
    • Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Safety And Hazards

The safety information for 6-Chloro-4-methylpyridine-3-sulfonyl chloride includes several hazard statements and precautionary statements. The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303+P361+P353, P301+P330+P331, P304+P340+P310, and P305+P351+P338+P310 .

Relevant Papers Several relevant papers have been retrieved for the analysis of 6-Chloro-4-methylpyridine-3-sulfonyl chloride . These papers provide valuable information about its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions. Further analysis of these papers could provide more detailed insights into this compound.

properties

IUPAC Name

6-chloro-4-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYILBFFYTJJANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622228
Record name 6-Chloro-4-methylpyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622228
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Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methylpyridine-3-sulfonyl chloride

CAS RN

889944-76-7
Record name 6-Chloro-4-methyl-3-pyridinesulfonyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methylpyridine-3-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-methylpyridine-3-sulfonyl chloride
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